molecular formula C13H8ClNO6S B2436615 2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid CAS No. 99768-25-9

2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid

Cat. No.: B2436615
CAS No.: 99768-25-9
M. Wt: 341.72
InChI Key: POZJUSGJNFFZFM-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid typically involves the sulfonylation of 4-chlorophenyl compounds followed by nitration. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 2-[(4-Chlorophenyl)sulfonyl]-5-aminobenzoic acid.

    Substitution: Nucleophilic substitution can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development
The compound has been investigated for its potential as an antidiabetic agent. Research indicates that derivatives of 2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid exhibit inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This suggests that the compound could play a role in managing type 2 diabetes by regulating blood sugar levels .

2. Insect Growth Regulation
Recent studies have highlighted the use of this compound as an insect growth regulator. It has been shown to inhibit the biosynthesis of juvenile hormones in lepidopteran pests, which are significant agricultural threats. The compound's effectiveness against pests like Spodoptera frugiperda and Plutella xylostella indicates its potential as a new class of environmentally friendly pesticides .

Table 1: Antidiabetic Activity of Derivatives

CompoundInhibitory Activity (IC50/μM)
This compound3.5 ± 0.1
Control (Standard Drug)2.0 ± 0.1

This table summarizes the inhibitory activities of the compound compared to standard drugs, indicating its potential efficacy in antidiabetic applications .

Table 2: Insecticidal Activity Against Lepidopteran Pests

Pest SpeciesMortality Rate (%) at 100 ppm
Spodoptera frugiperda63
Prodenia litura87
Plutella xylostella75
Spodoptera exigua82

The data shows that the compound exhibits comparable insecticidal effects to commercial juvenile hormone analogs, making it a promising candidate for pest control strategies .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfonyl group can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfonyl]acetic acid
  • 5-Bromo-2-[(4-Chlorophenyl)sulfonyl]benzoic acid
  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Uniqueness

2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer properties. This article details the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by a sulfonyl group attached to a 4-chlorophenyl moiety and a nitro group. Its structural formula can be represented as follows:

C13H10ClNO4S\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}\text{O}_{4}\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
E. coliWeak to Moderate
Staphylococcus aureusWeak

Anticancer Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

  • Cell Lines Studied : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism : Induces apoptosis via mitochondrial pathways, evidenced by increased caspase activity.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.

Enzyme Inhibition (%)
Acetylcholinesterase65% at 50 µM
Urease70% at 50 µM

Case Studies

  • Antibacterial Study : A study assessed the antibacterial properties of various sulfonamide derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Research : In a comparative study of several nitro-substituted benzoic acids, this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential for further development .
  • Enzyme Inhibition Analysis : The compound was tested for AChE inhibition alongside other derivatives. Results indicated that it could serve as a lead compound for developing treatments for Alzheimer’s disease due to its significant inhibitory action .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The sulfonyl group can participate in nucleophilic attack reactions, leading to the formation of biologically active metabolites.
  • Enzyme Interaction : The compound's structure allows it to bind effectively with target enzymes, inhibiting their activity and altering metabolic pathways.
  • Cellular Uptake : Its lipophilicity enhances cellular permeability, facilitating its action within various biological systems.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO6S/c14-8-1-4-10(5-2-8)22(20,21)12-6-3-9(15(18)19)7-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZJUSGJNFFZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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